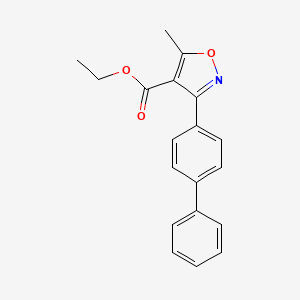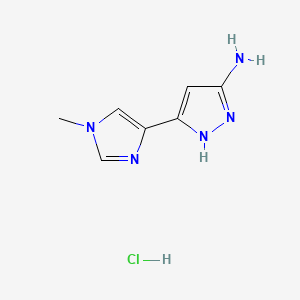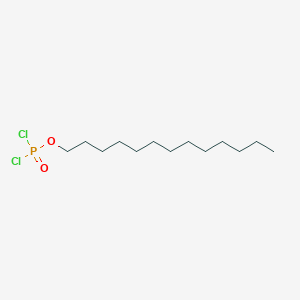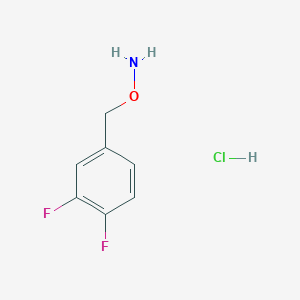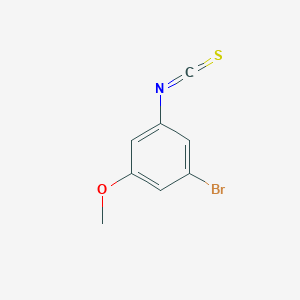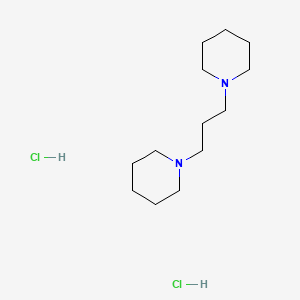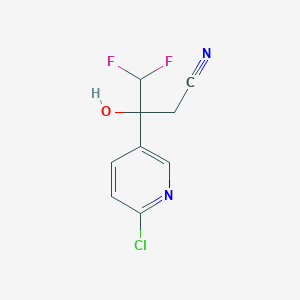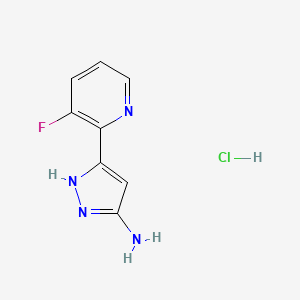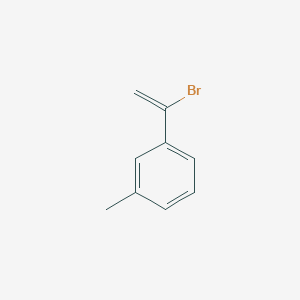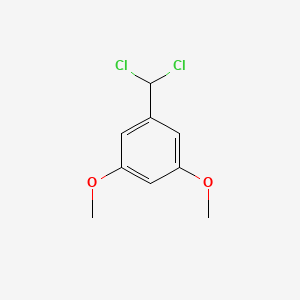
1-(Dichloromethyl)-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)-3,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two methoxy groups (-OCH3) and a dichloromethyl group (-CCl2H) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dichloromethyl)-3,5-dimethoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 3,5-dimethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Dichloromethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 1-(Methyl)-3,5-dimethoxybenzene.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
1-(Dichloromethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dichloromethyl)-3,5-dimethoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the dichloromethyl group acts as an electrophile, reacting with nucleophilic sites on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
1-Chloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines: These compounds have similar structural features and undergo comparable chemical reactions.
Dichloromethane: Although structurally different, it shares the dichloromethyl functional group and exhibits similar reactivity.
Uniqueness
1-(Dichloromethyl)-3,5-dimethoxybenzene is unique due to the presence of both methoxy and dichloromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H10Cl2O2 |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
1-(dichloromethyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,9H,1-2H3 |
InChI Key |
ORUWOAOROGMXRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


